N2-acetyl-N6-diazo-L-lysine
Description
N2-Acetyl-N6-diazo-L-lysine is a synthetic lysine derivative featuring an acetyl group at the α-amino (N2) position and a diazo (-N₂) functional group at the ε-amino (N6) position. The acetyl group enhances solubility and stability, a common strategy in peptide and amino acid derivatization .
Properties
Molecular Formula |
C8H14N4O3 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-acetamido-6-azidohexanoic acid |
InChI |
InChI=1S/C8H14N4O3/c1-6(13)11-7(8(14)15)4-2-3-5-10-12-9/h7H,2-5H2,1H3,(H,11,13)(H,14,15) |
InChI Key |
YVTWABJVKYDHGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCCCN=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-6-azido-L-norleucine typically involves the following steps:
Protection of the Amino Group: The amino group of L-norleucine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Introduction of the Azido Group: The protected L-norleucine is then subjected to azidation, where the azido group is introduced at the sixth position using reagents like sodium azide.
Deprotection and Acetylation: The protecting group is removed, and the resulting compound is acetylated at the amino terminus using acetic anhydride.
Industrial Production Methods
Industrial production of N-Acetyl-6-azido-L-norleucine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-6-azido-L-norleucine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Click Chemistry:
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Acetic Anhydride: Used for acetylation.
Hydrogen Gas and Catalyst: Used for reduction reactions.
Copper(I) Catalysts: Used in click chemistry reactions.
Major Products
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from click chemistry reactions.
Scientific Research Applications
N-Acetyl-6-azido-L-norleucine has diverse applications in scientific research:
Chemical Biology: Used for labeling and tracking biomolecules due to its azido group, which can be selectively modified.
Medicinal Chemistry: Explored as a potential therapeutic agent or as a building block for drug development.
Protein Engineering: Incorporated into proteins to study structure-function relationships or to introduce novel functionalities.
Bioconjugation: Used in the development of bioconjugates for imaging or therapeutic purposes.
Mechanism of Action
The mechanism of action of N-Acetyl-6-azido-L-norleucine involves its incorporation into biomolecules, where it can exert effects through various pathways:
Molecular Targets: The azido group can interact with specific molecular targets, enabling selective labeling or modification.
Pathways Involved: The compound can participate in metabolic pathways, where it may be converted into active metabolites or interact with enzymes and receptors.
Comparison with Similar Compounds
N2,N6-Diacetyl-L-Lysine
N6-Acetyl-L-Lysine
N6-[(2-Azidoethoxy)carbonyl]-L-Lysine (N6-AEC-L-Lysine)
- Molecular Formula : C₁₃H₂₂N₄O₅ (calculated from structure in ).
- Molecular Weight : ~314.3 g/mol.
- Functional Groups : Azido (-N₃) group at the N6 position via a 2-azidoethoxy carbonyl linker.
- Key Properties :
- Bioorthogonal reactivity for click chemistry (e.g., CuAAC with alkynes).
- Stable under physiological conditions.
- Applications : Protein labeling, polymer functionalization, and molecular imaging .
N-Diazo Amides (General Class)
- Synthesis : Prepared via diazo transfer reactions using reagents like imidazole-1-sulfonyl azide or tosyl azide under mild conditions (pH 7–9, 0–25°C) .
- Functional Groups : Diazo (-N₂) group adjacent to a carbonyl.
- Key Properties :
- Photolabile, enabling photoaffinity labeling for studying protein-ligand interactions.
- Reactive in cyclopropanation or C–H insertion reactions.
- Applications : Probes for chemical biology, drug discovery, and material science .
Comparative Data Table
Research Findings and Functional Insights
- Reactivity :
- The diazo group in N2-acetyl-N6-diazo-L-lysine is expected to exhibit photolytic or thermal reactivity, enabling covalent bonding with target biomolecules under UV light .
- In contrast, N6-AEC-L-lysine’s azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry .
- Stability :
- Acetylated lysines (e.g., N2,N6-diacetyl-L-lysine) show enhanced stability in aqueous environments compared to diazo or azido derivatives, which may degrade under harsh conditions .
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